molecular formula C12H14N2O3 B8327313 Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate

Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate

Cat. No.: B8327313
M. Wt: 234.25 g/mol
InChI Key: NZRPHXRYQTWIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate typically involves several steps:

    Starting Material: The synthesis begins with 6-chloroindole-2-carboxylic acid ethyl ester.

    Nucleophilic Substitution: Under basic conditions, the chlorine atom is replaced with an amino group to form 6-aminoindole-2-carboxylic acid ethyl ester.

Chemical Reactions Analysis

Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed include quinones, amines, and substituted indoles .

Scientific Research Applications

Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to its diverse biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

The presence of both the amino and methoxy groups in this compound makes it unique, providing a balance of electronic effects that influence its reactivity and biological activity .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(15)10-8-6-7(16-2)4-5-9(8)14-11(10)13/h4-6,14H,3,13H2,1-2H3

InChI Key

NZRPHXRYQTWIIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyano-(5-methoxy-2-nitrophenyl)acetic acid ethyl ester (13.2 g, 46.3 mmol, 93-95% pure) in glacial acetic acid (185 mL) is treated with a single charge of zinc dust (12.1 g, 185 mmol). The mixture is heated at 55° C. for 45 min, then treated with more zinc (4 g). After heating for another 105 min, the brown mixture is filtered through a pad of flash silica gel. The pad is washed well with acetic acid and the filtrate is concentrated to a residue that is distributed between dichloromethane and H2O. The organic phase is washed with 5% aqueous sodium bicarbonate and concentrated to a residue that shows about a 1:1 mixture of products by silica gel thin layer chromatography (dichoromethane:EtOAc, 3:1). The residue is purified by flash silica gel chromatography eluting sequentially with 100:0, 95:5, and 90:10 dichloromethane:EtOAc. The fractions containing the pure higher Rf product are combined and concentrated to a solid that is sonicated in tert-butyl methyl ether. The solids are collected by filtration to give pure 2-amino-5-methoxy-1H-indole-3-carboxylic acid ethyl ester (2.07 g) as an off-white solid. Further chromatography of the combined mother liquor and impure fractions affords 120 mg of additional product. Total yield=2.19 g (20%). 1H NMR (DMSO): δ10.44 (1H, br s, exchanges with D2O), 7.11 (1H, d, J=2.2 Hz), 6.98 (1H, d, J=8.4 Hz), 6.61 (2H, br s, exchanges with D2O), 6.48 (1H, dd, J=8.4, 2.7 Hz), 4.20 (2H, q, J=7.0 Hz), 3.71 (3H, s), 1.32 (3H, t, J=7.2 Hz).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
12.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 g
Type
catalyst
Reaction Step Three

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